Thunberginol F

Description

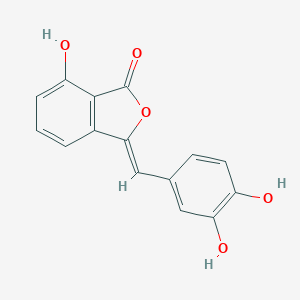

Structure

2D Structure

3D Structure

Properties

CAS No. |

147666-82-8 |

|---|---|

Molecular Formula |

C15H10O5 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-2-benzofuran-1-one |

InChI |

InChI=1S/C15H10O5/c16-10-5-4-8(6-12(10)18)7-13-9-2-1-3-11(17)14(9)15(19)20-13/h1-7,16-18H/b13-7- |

InChI Key |

CFXQRFYFWXTZOJ-QPEQYQDCSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=O)OC2=CC3=CC(=C(C=C3)O)O |

Isomeric SMILES |

C1=CC\2=C(C(=C1)O)C(=O)O/C2=C\C3=CC(=C(C=C3)O)O |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)OC2=CC3=CC(=C(C=C3)O)O |

Synonyms |

thunberginol F |

Origin of Product |

United States |

Isolation and Spectroscopic Elucidation Methodologies of Thunberginol F

Extraction and Isolation Techniques for Natural Products from Botanical Sources

The initial step in isolating a natural product like Thunberginol F involves its extraction from the botanical source material. General methods for extracting phytoconstituents from plants include techniques such as maceration, infusion, percolation, and Soxhlet extraction, where the selection of the solvent is critical and is based on the polarity of the target compounds. plantarchives.org For polyphenolic compounds such as thunberginols, polar solvents like methanol (B129727), ethanol, or aqueous mixtures are often employed. researchgate.netmdpi.com Advanced methods like accelerated solvent extraction (ASE) or ultrasonication can also be used to improve efficiency. researchgate.netnih.gov

Following extraction, the crude extract, which contains a complex mixture of metabolites, must undergo further purification to isolate the target compound.

Chromatography is the cornerstone of purification in natural product chemistry. The isolation of this compound from the crude extract of Hydrangea macrophylla involves multiple chromatographic steps to separate it from other related compounds, such as Thunberginols A, B, C, D, and E. nih.govpharm.or.jp

A typical isolation workflow involves:

Initial Fractionation: The crude extract is often first subjected to column chromatography using adsorbents like silica (B1680970) gel or polymer resins (e.g., Diaion HP-20). This step separates compounds based on polarity, yielding several fractions.

Fine Purification: The fractions containing this compound are then further purified using more advanced and high-resolution techniques. High-Performance Liquid Chromatography (HPLC), particularly in a preparative mode, is frequently used for the final purification of individual compounds from complex fractions. researchgate.netnih.gov

Counter-Current Chromatography (CCC): This is an all-liquid separation technique that avoids solid stationary phases, which can sometimes cause irreversible adsorption of samples. CCC operates on the principle of liquid-liquid partitioning of solutes between two immiscible solvent phases. nih.gov It has been successfully applied to separate structurally similar dihydro-isocoumarins from Hydrangea macrophylla, demonstrating its utility for purifying compounds like this compound. nih.govdntb.gov.ua

Advanced Spectroscopic Methods in the Structural Elucidation of this compound

Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic methods. For novel compounds like this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. researchgate.net

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The structure of this compound was determined based on physicochemical evidence, which heavily relies on NMR data. nih.govjst.go.jp Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a complete structural assignment. researchgate.net

1D NMR:

¹H NMR (Proton NMR): This technique identifies the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR would reveal signals corresponding to the aromatic protons on the two benzene (B151609) rings and the single olefinic proton.

¹³C NMR (Carbon-13 NMR): This experiment determines the number and types of carbon atoms, such as those in aromatic rings, the lactone carbonyl group (C=O), and olefinic carbons (C=C).

2D NMR:

Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. HMBC is particularly crucial for connecting different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart.

The table below illustrates the type of ¹³C and ¹H NMR data that would be used to characterize the structure of this compound.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) | Key HMBC Correlations (H to C) |

| Benzofuranone Moiety | |||

| 1 | ~168.0 (C=O) | - | - |

| 3 | ~145.0 (C) | - | - |

| 3a | ~125.0 (C) | - | - |

| 4 | ~120.0 (CH) | ~7.0 (d) | C-5, C-3a, C-6 |

| 5 | ~135.0 (CH) | ~7.6 (t) | C-3a, C-7 |

| 6 | ~118.0 (CH) | ~7.2 (d) | C-4, C-7a |

| 7 | ~160.0 (C-OH) | - | - |

| 7a | ~148.0 (C) | - | - |

| Benzylidene Moiety | |||

| α | ~115.0 (CH) | ~6.9 (s) | C-3, C-1', C-2', C-6' |

| 1' | ~128.0 (C) | - | - |

| 2' | ~115.0 (CH) | ~7.3 (d) | C-α, C-4', C-6' |

| 3' | ~146.0 (C-OH) | - | - |

| 4' | ~147.0 (C-OH) | - | - |

| 5' | ~116.0 (CH) | ~6.8 (d) | C-1', C-3' |

| 6' | ~122.0 (CH) | ~7.1 (dd) | C-α, C-2', C-4' |

| Note: The chemical shifts are approximate values based on the known structure of this compound and are for illustrative purposes. |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) is particularly vital in the elucidation of new natural products. researchgate.net For this compound, HR-MS would have been used to accurately measure its mass, allowing for the determination of its molecular formula as C₁₅H₁₀O₅. nih.gov This information is fundamental and serves as a starting point for interpreting NMR data. Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are common ionization methods used for such analyses. pharm.or.jp

Approaches to Stereochemical Determination of this compound

A critical aspect of structural elucidation is determining the compound's stereochemistry. This compound possesses an exocyclic double bond at the 3-position, which can exist in either an E or a Z configuration. The established structure of this compound has the Z configuration, denoted as (3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-2-benzofuran-1-one. nih.gov

The determination of this stereochemistry is typically achieved using specific NMR techniques, primarily the Nuclear Overhauser Effect (NOE).

NOE Spectroscopy (NOESY or ROESY): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, a spatial correlation between the olefinic proton (H-α) and one of the aromatic protons on the benzofuranone ring system (e.g., H-4) would be observed. This proximity is only possible in the Z-isomer. In the E-isomer, the H-α proton would be too far from H-4 to produce a significant NOE signal. This unambiguous evidence from NOE analysis is crucial for the correct stereochemical assignment.

Chemical Synthesis and Analog Development of Thunberginol F

Strategies for the Total Synthesis of Thunberginol F and Related Chemical Scaffolds

The total synthesis of this compound and the broader class of isocoumarins involves a variety of chemical strategies. These methods are designed to construct the characteristic fused ring system of these molecules. Key approaches include the condensation of homophthalic acids with benzoic acids, lactonization of stilbene (B7821643) carboxylic acids, thermal cyclization reactions, and modern transition metal-catalyzed annulations. researchgate.netnih.govnih.gov One documented synthesis of this compound involves the condensation of 3,5-dimethoxyhomophthalic acid with 3,4-dimethoxybenzoic acid at high temperatures using polyphosphoric acid (PPA), followed by a demethylation step with boron tribromide (BBr₃) to yield the final product. The development of these synthetic routes is essential as they provide access to isocoumarins and related lactones, which are subunits in numerous natural products with a wide range of biological activities. sci-hub.se

Regiospecific Lactonization of Stilbene Carboxylic Acid in this compound Synthesis

A key strategy for the synthesis of this compound and related benzylidenephthalides relies on the regiospecific lactonization of a 2-carboxystilbene intermediate. nih.govcolab.ws This approach offers precise control over the formation of the lactone ring. Research has shown that the choice of reagent dictates the size of the resulting lactone ring. nih.govebi.ac.uk

The use of copper(II) chloride (CuCl₂) as a mediator in the lactonization of 2-carboxystilbene specifically leads to the formation of the five-membered lactone characteristic of a benzylidenephthalide (B12220614) like this compound. nih.govebi.ac.ukmolaid.com In contrast, employing bromolactonization conditions with N-bromosuccinimide (NBS) or using anodic oxidation results in the formation of a six-membered isocoumarin (B1212949) ring. nih.govebi.ac.uk This regiospecific control is pivotal, and the copper-mediated cyclization has been successfully applied as the key step in the synthesis of this compound and its analogs, starting from natural products like hydrangenol (B20845). nih.govebi.ac.uk

Thermal Cyclization Reactions in the Synthesis of Thunberginols

Thermal cyclization reactions provide a direct method for constructing the isocoumarin and benzylidenephthalide skeletons found in thunberginols. This strategy has been employed in the synthesis of this compound, as well as its related compounds, Thunberginol A and B. nih.govresearchgate.net The process involves the thermal cyclization of specifically designed δ-ketoamides and γ-ketoamides to form the six-membered isocoumarin and five-membered benzylidenephthalide rings, respectively. nih.gov

In a typical synthesis, the appropriate ketoamide precursor is heated, leading to an intramolecular reaction that forms the lactone ring. nih.gov For the synthesis of this compound, a γ-ketoamide is used. nih.gov Following the cyclization to create the core structure with protecting groups, a subsequent deprotection step is necessary to reveal the hydroxyl groups on the final molecule. nih.govresearchgate.net This method offers a straightforward pathway to the thunberginol scaffold. nih.gov

Acyl Anion Chemistry Approaches to 3-Arylisocoumarins

A distinct strategy for the synthesis of 3-arylisocoumarins, the structural class to which this compound is related, utilizes acyl anion chemistry. ias.ac.indntb.gov.ua This approach employs aryl-substituted α-aminonitriles as acyl anion equivalents to construct the isocoumarin core. ias.ac.in The methodology has been successfully applied to the synthesis of related natural products like Thunberginol A and Cajanolactone A. google.placs.orgresearchgate.net

The process involves the reaction of the acyl anion equivalent with a suitable electrophile to build the carbon framework necessary for the isocoumarin. This method provides a novel route for accessing both simple 3-arylisocoumarins and more complex 8-hydroxy-3-arylisocoumarins. dntb.gov.uaresearchgate.net The versatility of using acyl anion equivalents offers a valuable alternative to more traditional condensation reactions for the formation of this important class of heterocyclic compounds. ias.ac.in

Transition Metal-Catalyzed Oxidative Annulation Reactions for Isocoumarin Cores

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions as powerful tools for constructing complex molecules. rsc.org The synthesis of isocoumarin cores has significantly benefited from these advancements, particularly through oxidative annulation reactions involving C-H bond activation. researchgate.netresearchgate.net Various transition metals, including palladium, rhodium, and ruthenium, have been effectively used to catalyze the annulation of aromatic compounds, such as benzoic acids, with alkynes or alkenes to form the isocoumarin skeleton. rsc.orgresearchgate.net These methods are often atom- and step-economical, providing efficient pathways to a diverse range of isocoumarin derivatives. acs.org The reactions typically proceed through the formation of a metallacyclic intermediate, followed by reductive elimination to yield the final product. sci-hub.seacs.org

Palladium catalysts are highly effective in the synthesis of isocoumarins. One prominent method involves the palladium-catalyzed annulation of internal alkynes with halogen- or triflate-containing aromatic esters. sci-hub.seacs.orgnih.gov This reaction provides a convenient and regioselective route to 3,4-disubstituted isocoumarins, accommodating a variety of functional groups. acs.orgnih.gov The regiochemistry of the reaction is believed to be controlled by steric factors within a seven-membered palladacyclic intermediate. sci-hub.seacs.org

Another efficient palladium-catalyzed strategy utilizes tert-butyl isocyanide as a carbonyl source for the cyclization, followed by acid hydrolysis to yield the isocoumarin. organic-chemistry.org This approach is notable for its high yields under mild conditions and tolerance for a wide range of substrates. organic-chemistry.org

| Method | Key Reagents | Catalyst System (Example) | Key Features | Reference |

|---|---|---|---|---|

| Annulation of Internal Alkynes | Halogenated aromatic esters, internal alkynes | Pd(OAc)₂, P(o-tol)₃ | Good yields for 3,4-disubstituted isocoumarins; regioselectivity controlled by sterics. | sci-hub.seacs.org |

| tert-Butyl Isocyanide Insertion | Aryl halides, tert-butyl isocyanide | Pd(OAc)₂, DPEPhos, K₂CO₃ | High efficiency and yields (up to 94%); mild conditions; tolerant of various functional groups. | organic-chemistry.org |

Rhodium(III) catalysts have emerged as powerful tools for the synthesis of isocoumarins via C-H activation and oxidative coupling. acs.orgnih.gov These methods often involve the reaction of benzoic acids with coupling partners like alkynes or alkenes. acs.orgnih.gov For instance, the Rh(III)-catalyzed cyclization of benzoic acids with electron-rich geminal-substituted vinyl acetates has been developed to selectively prepare 3-aryl and 3-alkyl substituted isocoumarins. nih.gov

A more recent and highly efficient approach utilizes a Rh(III)-catalyzed C-H activation/annulation cascade of enaminones with iodonium (B1229267) ylides. beilstein-journals.orgresearchgate.net This reaction proceeds through a sequence of C-H activation, Rh-carbenoid migratory insertion, and acid-promoted intramolecular annulation. beilstein-journals.orgresearchgate.net The process is characterized by its high yields (up to 93%), broad substrate scope, and the ability to be performed on a gram scale, highlighting its synthetic utility. beilstein-journals.orgresearchgate.net

| Reactants | Catalyst System | Key Intermediate Steps | Yield | Reference |

|---|---|---|---|---|

| Benzoic acids + Geminal-substituted vinyl acetates | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | C-H activation initiated cyclization | Not specified | nih.gov |

| Enaminones + Iodonium ylides | [{RhCpCl₂}₂], AgSbF₆ | C-H activation, Rh-carbenoid migratory insertion, intramolecular annulation | Up to 93% | beilstein-journals.orgresearchgate.net |

Synthetic Pathways for this compound Derivatives and Structurally Related Analogs

The synthesis of this compound and its analogs has been approached through several key strategies, primarily involving the construction of the characteristic (Z)-benzylidenephthalide core. Two prominent methods include the phthalide (B148349) anion route and the regioselective lactonization of stilbene carboxylic acids.

One of the effective methods for creating (Z)-3-benzylidenephthalides is the phthalide anion route . rsc.orgrsc.org This approach involves the in-situ generation of a phthalide anion using a strong base, such as lithium diisopropylamide (LDA), which then reacts with a substituted benzaldehyde. For the synthesis of a trimethyl ether derivative of this compound, the anion of an appropriate phthalide was generated using LDA in tetrahydrofuran (B95107) (THF) at -78°C and then treated with veratraldehyde. rsc.org This reaction produced a hydroxyphthalide intermediate as a mixture of diastereoisomers. rsc.org Subsequent dehydration of this intermediate using toluene-p-sulfonic acid in refluxing benzene (B151609) afforded the desired (Z)-3-benzylidenephthalide, which is a precursor to this compound. rsc.org This method has also been successfully applied to the synthesis of other related natural products, such as balantiolide and its derivatives. rsc.org

Another significant synthetic strategy is the regioselective lactonization of 2-carboxystilbenes . nih.govebi.ac.ukglobalauthorid.com This method offers a way to control the formation of either a five-membered phthalide ring or a six-membered isocoumarin ring. Specifically, the lactonization of a 2-carboxystilbene intermediate mediated by copper(II) chloride leads regiospecifically to the five-membered benzylidenephthalide ring system found in this compound. nih.govebi.ac.ukdntb.gov.ua In contrast, bromolactonization with N-bromosuccinimide or anodic oxidation results in the formation of the six-membered isocoumarin ring. nih.govebi.ac.ukdntb.gov.ua This regioselective control is a key step in the synthesis of this compound, its 3'-deoxy analogs, and related isocoumarins from precursors like phyllodulcin (B192096) and hydrangenol. nih.govebi.ac.ukdntb.gov.ua

The following table summarizes the synthesis of this compound analogs and related compounds using these methods.

| Starting Material(s) | Key Reagents and Conditions | Product | Yield | Reference |

| Phthalide 7a, Veratraldehyde | 1. LDA, THF, -78°C; 2. Toluene-p-sulfonic acid, Benzene, reflux | Trimethyl ether of this compound (9a) | 55% (for hydroxyphthalide intermediate 8a) | rsc.org |

| 5,7-Dimethoxyphthalide (7b), Veratraldehyde | 1. LDA, THF, -78°C; 2. Toluene-p-sulfonic acid, Benzene, reflux | (Z)-3-Benzylidenephthalide (9b) | - | rsc.org |

| (Z)-3-Benzylidenephthalide (9b) | H₂, Pd/C | (±)-O-Methylbalantiolide (10b) | 84% | rsc.org |

| 2-Carboxystilbene derivative | CuCl₂ | This compound or analog (five-membered lactone) | - | nih.govebi.ac.uk |

| 2-Carboxystilbene derivative | N-Bromosuccinimide or Anodic oxidation | Isocoumarin analog (six-membered lactone) | - | nih.govebi.ac.uk |

Methodological Advancements in Isocoumarin and Benzylidenephthalide Synthesis

Recent years have seen significant progress in the synthesis of isocoumarins and benzylidenephthalides, driven by the development of novel catalytic systems and reaction methodologies. These advancements aim to improve efficiency, selectivity, and substrate scope, often utilizing transition-metal catalysis and C-H activation strategies.

Palladium-catalyzed reactions have become a cornerstone for the synthesis of these heterocyclic scaffolds. A notable development is the direct, ligandless palladium-catalyzed oxidative coupling of benzoic acids with vinylarenes. acs.org This method allows for the synthesis of both isocoumarins and 3-benzylidenephthalides, with the regiochemical outcome controlled by the substitution pattern on the benzoic acid starting material. acs.org Furthermore, palladium-catalyzed carbonylative synthesis, using phenyl formate (B1220265) as a carbon monoxide source, provides an efficient route to isocoumarins and phthalides under milder conditions than traditional carbonylation methods. rsc.org Advances in palladium-catalyzed α-arylation of aldehydes with 2-halobenzoic esters, followed by spontaneous intramolecular cyclization, have enabled the one-step synthesis of 4-alkylated isocoumarins. acs.org

The concept of C-H bond activation and functionalization has revolutionized the synthesis of complex molecules, including isocoumarins. semanticscholar.org Rhodium-catalyzed annulation of benzoic acids with alkynes via C-H activation is an efficient method for constructing the isocoumarin core. semanticscholar.org Similarly, ruthenium(II)-catalyzed C-H bond activation and annulation of N-iminopyridinium ylides with sulfoxonium ylides has been developed for the synthesis of diverse functionalized isocoumarin derivatives. researchgate.net

Enantioselective synthesis has also been a major focus, aiming to produce chiral lactones with high optical purity. Chiral Lewis acid-mediated catalytic asymmetric photocycloaddition between triplet aldehydes and benzocyclobutenones has been shown to produce optically active 3,4-dihydroisocoumarins, which are precursors to compounds like (S)-Thunberginol G and (S)-Phyllodulcin. chinesechemsoc.org Additionally, Ni/photoredox dual catalysis has been successfully employed for the enantioselective cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to generate chiral N-benzylic heterocycles. nih.gov

Other notable advancements include:

Iron(III)-mediated cyclization of 2-alkynylaryl esters, which offers a highly regioselective route to isochromenones (isocoumarins) using an inexpensive and environmentally friendly metal catalyst. acs.org

Copper-catalyzed cascade reactions involving tandem intramolecular cyclization followed by olefin addition under ultrasound irradiation, which provide a rapid synthesis of isocoumarins. researchgate.net

Metal-free synthesis of 3-substituted isocoumarins through a sequential O-acylation/intramolecular Wittig reaction, offering an alternative to transition-metal-catalyzed methods. researchgate.net

The following table highlights some of these advanced synthetic methodologies.

| Method | Catalyst/Key Reagent | Substrates | Product Type | Key Features | Reference |

| Oxidative Coupling | Pd(OAc)₂ | Benzoic acids, Vinylarenes | Isocoumarins and Benzylidenephthalides | Ligandless, substituent-directed regioselectivity | acs.org |

| Carbonylative Synthesis | Pd catalyst, Phenyl formate (CO source) | o-Halobenzoic acids/alcohols | Isocoumarins and Phthalides | Milder conditions, avoids toxic CO gas | rsc.org |

| C-H Activation/Annulation | [Cp*RhCl₂]₂ | Benzoic acids, Alkynes | Isocoumarins | High atom economy, direct C-H functionalization | semanticscholar.org |

| Asymmetric Photocycloaddition | Chiral Lewis Acid | Aldehydes, Benzocyclobutenones | 3,4-Dihydroisocoumarins | Enantioselective, produces chiral building blocks | chinesechemsoc.org |

| FeCl₃-mediated Cyclization | FeCl₃, Diorganyl dichalcogenides | 2-Alkynylaryl esters | 4-Chalcogenyl-isocoumarins | Inexpensive catalyst, high regioselectivity | acs.org |

Biosynthetic Pathways and Precursor Studies of Thunberginol F

Investigation of Biogenetic Precursor Molecules (e.g., Phyllodulcin (B192096), Hydrangenol (B20845), Hydrangeic Acid)

The biosynthesis of Thunberginol F is closely associated with that of other prominent compounds in Hydrangea, namely hydrangenol, phyllodulcin, and their precursor, hydrangeic acid. Research indicates that these molecules are not just co-occurring metabolites but are part of a shared and interconnected biosynthetic grid.

Hydrangeic acid, a stilbene (B7821643) carboxylic acid, is considered a foundational precursor in this pathway. frontiersin.orgresearchgate.net It is proposed to be formed from p-coumaroyl-CoA, a central intermediate of the phenylpropanoid pathway, and malonyl-CoA. frontiersin.orgbiorxiv.org From hydrangeic acid, the pathway can proceed to form the dihydroisocoumarin hydrangenol (HD). biorxiv.orguni-halle.de Further enzymatic modifications of hydrangenol, such as C-3'-hydroxylation and C-4'-O-methylation, are thought to lead to the formation of phyllodulcin (PD). biorxiv.orgscite.ai

Evidence for the direct involvement of these compounds as precursors to this compound comes from synthetic chemistry studies. Researchers have successfully synthesized this compound and its analogue Thunberginol A in the laboratory using both phyllodulcin and hydrangenol as starting materials. ebi.ac.uknih.gov This demonstrates the chemical feasibility of the conversion and strongly supports the hypothesis that they serve as biogenetic precursors in the plant.

In parallel to the pathway that proceeds via hydrangeic acid, another route involving the phytoalexin resveratrol (B1683913) has been proposed for the formation of the thunberginol family. biorxiv.orguni-halle.de This alternative pathway also originates from p-coumaroyl-CoA and malonyl-CoA but leads to the formation of stilbenes like resveratrol. mdpi.com It is hypothesized that resveratrol is then converted into various thunberginols, such as Thunberginol C and Thunberginol G. biorxiv.orgmdpi.com These thunberginols are, in turn, considered potential intermediates in the biosynthesis of phyllodulcin, highlighting the web-like nature of these metabolic pathways where compounds can serve as both intermediates and end products. biorxiv.orgscite.ai

| Compound Name | Chemical Class | Proposed Role in Biosynthesis |

|---|---|---|

| Hydrangeic Acid | Stilbene Carboxylic Acid | Initial precursor derived from the phenylpropanoid pathway. frontiersin.orgresearchgate.net |

| Hydrangenol | Dihydroisocoumarin | Intermediate derived from hydrangeic acid; direct precursor to this compound. biorxiv.orgnih.gov |

| Phyllodulcin | Dihydroisocoumarin | Derived from hydrangenol; demonstrated precursor to this compound in synthetic studies. ebi.ac.uknih.gov |

| Resveratrol | Stilbene | Starting molecule for an alternative pathway leading to the thunberginol family. mdpi.com |

| This compound | Benzylidenephthalide (B12220614) | End product derived from hydrangenol and/or phyllodulcin. ebi.ac.uknih.gov |

Elucidation of Enzymatic Transformations and Catalytic Steps in this compound Biosynthesis

The formation of this compound is a multi-step process involving a series of enzymatic reactions characteristic of phenylpropanoid and polyketide biosynthesis. While the specific enzymes that directly catalyze the final steps to create this compound have not been fully elucidated, research into related compounds in Hydrangea has shed light on the likely catalytic steps involved.

The biosynthesis initiates from the general phenylpropanoid pathway, where the amino acid L-phenylalanine is converted to p-coumaroyl-CoA through the action of enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). uni-halle.de The formation of the core stilbene or dihydroisocoumarin structure involves polyketide synthase (PKS) type enzymes. Specifically, p-coumaroyltriacetic acid synthase (CTAS), an enzyme identified in H. macrophylla, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate. biorxiv.orguni-halle.de

It is hypothesized that this tetraketide is then acted upon by a hypothetical polyketide cyclase (PKC) and a ketoreductase (KR) to form hydrangeic acid. biorxiv.org In the alternative pathway, stilbene synthases (STS) produce resveratrol. Further diversification is achieved through the action of enzymes like stilbene carboxylate synthase (STCS), which is proposed to produce stilbene carboxylates. biorxiv.orguni-halle.demdpi.com

The crucial transformation of a dihydroisocoumarin precursor like hydrangenol into the benzylidenephthalide structure of this compound likely involves a specific lactonization reaction. Laboratory synthesis has shown that Thunberginols A and F can be formed from hydrangenol and phyllodulcin via a regiospecific lactonization of a 2-carboxystilbene intermediate. nih.gov While the chemical synthesis was mediated by copper(II) chloride, this points to a highly specific enzymatic cyclization in the plant to form the five-membered lactone ring characteristic of this compound. ebi.ac.uknih.gov Transcriptome analyses of Hydrangea accessions with high levels of these metabolites show upregulation of genes for PKS, KR, and PKC, supporting their central role in this biosynthetic pathway. biorxiv.org

Comparative Biosynthetic Analyses within the Thunberginol Chemical Family

The thunberginols are a family of structurally related dihydroisocoumarins and isocoumarins isolated from Hydrangea macrophylla, including Thunberginols A, B, C, D, E, F, and G. nih.govjst.go.jp Comparative studies of Hydrangea varieties and analyses of their metabolic profiles suggest that while their biosynthetic origins are linked, there are distinct branches leading to the different family members.

Metabolomic and transcriptomic analyses reveal that the pathways for phenylpropanoid, flavonoid, and stilbene biosynthesis are significantly enriched in Hydrangea accessions that produce high levels of phyllodulcin, hydrangenol, and thunberginols. biorxiv.orgbiorxiv.org This indicates a coordinated genetic regulation for the production of this entire class of compounds.

Hypotheses for the biosynthesis of specific thunberginols often point to resveratrol as a key branching point. For example, biosynthetic routes for Thunberginol G and Thunberginol C are proposed to start from resveratrol. biorxiv.orgmdpi.com The relative abundance of Thunberginol C, for instance, has been shown to be significantly higher in plant accessions that are also rich in phyllodulcin and hydrangenol, suggesting its role as a key intermediate in the pathway. biorxiv.orguni-halle.de

Mechanistic Investigations of Biological Activities Exhibited by Thunberginol F

Research on Antiallergic Mechanisms of Action

Thunberginol F has demonstrated significant antiallergic effects, which have been explored through various in vitro and in vivo models. scilit.comnih.gov These studies have focused on its ability to interfere with key pathways involved in the allergic response.

Inhibition of Degranulation in Basophilic Cells (e.g., RBL-2H3 Cells)

A primary mechanism underlying the antiallergic activity of this compound is its capacity to inhibit the degranulation of mast cells and basophils, a critical event in the release of allergic mediators. nih.govjst.go.jp Research utilizing rat basophilic leukemia (RBL-2H3) cells, a common model for studying mast cell degranulation, has shown that this compound substantially inhibits the release of β-hexosaminidase, a marker of degranulation, upon stimulation by both antigens and calcium ionophores. scilit.comnih.govjst.go.jp

The influx of extracellular calcium is a pivotal trigger for mast cell degranulation. Studies have revealed that this compound can modulate intracellular calcium ion (Ca2+) levels. scilit.comnih.govjst.go.jp Specifically, it has been shown to inhibit the increase in intracellular free Ca2+ concentrations in antigen-stimulated RBL-2H3 cells. scilit.comnih.govjst.go.jp However, it does not inhibit the Ca2+ increase induced by the calcium ionophore A23187, suggesting that its inhibitory action occurs at a point upstream of calcium influx or mobilization from intracellular stores. scilit.comnih.gov This indicates that this compound may interfere with the signaling cascade that leads to the opening of calcium channels. scilit.comnih.gov

Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-4)

Beyond its effects on immediate degranulation, this compound also influences the production of pro-inflammatory cytokines, which are involved in the late-phase allergic response. Studies on RBL-2H3 cells have shown that this compound significantly inhibits the antigen-induced release of tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4). scilit.comnih.govjst.go.jp By downregulating the production of these key cytokines, this compound can help to mitigate the prolonged inflammation associated with allergic conditions. scilit.comnih.govjst.go.jp

Studies on Passive Cutaneous Anaphylaxis (PCA) Reaction Pathways in Experimental Models

To assess its in vivo efficacy, this compound has been evaluated in animal models of passive cutaneous anaphylaxis (PCA), a classic model for type I hypersensitivity reactions. In these studies, this compound was found to significantly inhibit the PCA reaction in rats. ebi.ac.ukchemfaces.comthegoodscentscompany.com This demonstrates that the antiallergic effects observed in vitro translate to a tangible reduction in allergic responses in a living organism.

Research on Antimicrobial Mechanisms of Action

Activity against Oral Bacterial Species

This compound has been identified as a bioactive compound with antimicrobial properties specifically targeting oral bacteria. colab.wsnih.govnih.gov This activity was first reported following its isolation from Hydrangeae Dulcis Folium, the fermented leaves of Hydrangea macrophylla Seringe var. thunbergii Makino. nih.govresearchgate.net Studies have consistently noted that thunberginols, including this compound, exhibit antimicrobial action against bacteria found in the oral cavity. colab.wsnih.govresearchgate.net While these initial studies established the presence of this antimicrobial activity, they did not provide detailed data on the minimum inhibitory concentrations (MICs) against specific oral bacterial species.

Cellular and Molecular Targets of Antimicrobial Effects

To elucidate the mechanisms behind its antimicrobial properties, in-silico investigations have been performed to identify potential cellular and molecular targets of this compound. nih.gov Computational docking studies have explored the binding affinity of this compound for various essential bacterial enzymes that are common targets for antibacterial drugs. nih.gov These enzymes include peptide deformylase (PDF), which is crucial for bacterial protein maturation, and DNA gyrase, a type II topoisomerase vital for DNA replication. nih.gov The results from these computational models predict that this compound could potentially exert its antibacterial effects by inhibiting such key enzymes. nih.gov

An in-silico study assessed the docking energy of this compound against several bacterial protein targets, suggesting possible inhibitory interactions. nih.gov The docking energies, which indicate the binding affinity of a ligand to a protein, are presented below. nih.gov

Table 1: Predicted Docking Energies of this compound with Bacterial Enzyme Targets

| Bacterial Target Enzyme | Docking Energy (kJ/mol) |

|---|---|

| Escherichia coli Peptide Deformylase (EcPDF) | -96.1 |

| Staphylococcus aureus Peptide Deformylase (SaPDF) | -106.9 |

| Streptococcus pneumoniae Peptide Deformylase (SpPDF) | -95.4 |

| Haemophilus influenzae Peptide Deformylase (HiPDF) | -106.1 |

| Escherichia coli DNA Gyrase B (EcGyrB) | -101.3 |

| Staphylococcus aureus DNA Gyrase B (SaGyrB) | -112.6 |

| Streptococcus pneumoniae DNA Gyrase B (SpGyrB) | -96.9 |

| Haemophilus influenzae DNA Gyrase B (HiGyrB) | -107.8 |

| Escherichia coli Topoisomerase IV (EcParE) | -98.8 |

| Staphylococcus aureus Topoisomerase IV (SaParE) | -109.8 |

Data sourced from an in-silico investigation of antibacterial phytochemicals. nih.gov

Investigations into Other Observed Bioactivities and Their Mechanisms (e.g., Anti-photoaging effects of this compound and related compounds)

Beyond its antimicrobial activity, this compound has been investigated for its potential role in mitigating skin photoaging. jst.go.jpresearchgate.netnih.gov Photoaging refers to skin damage caused by exposure to ultraviolet (UV) radiation, particularly UVB, which leads to the degradation of the extracellular matrix, resulting in wrinkles and loss of elasticity. jst.go.jp this compound was one of ten compounds isolated from the leaves of Hydrangea serrata that were evaluated for their protective effects on human fibroblasts exposed to UVB radiation. jst.go.jpnih.gov

Impact on Fibroblast Responses to Ultraviolet B (UVB) Radiation

The anti-photoaging potential of this compound was specifically examined through its effects on human skin fibroblast (Hs68) cells following UVB irradiation. jst.go.jpnih.gov Exposure to UVB radiation significantly decreases fibroblast viability and alters the production of key extracellular matrix components like pro-collagen type I and matrix metalloproteinase-1 (MMP-1). jst.go.jp

In a key study, UVB-irradiated Hs68 cells were treated with this compound at a concentration of 1 µM. jst.go.jp The results showed that this compound, along with related compounds like hydrangenol (B20845) and thunberginol A, exhibited preventive activities against the UVB-induced reduction in cell viability. jst.go.jp Furthermore, these compounds also showed protective effects against the decreased production of pro-collagen type I and the overexpression of MMP-1, an enzyme that degrades collagen. jst.go.jp

Table 2: Effects of this compound and Related Compounds on UVB-Irradiated Human Fibroblasts (Hs68)

| Compound (at 1 µM) | Effect on Cell Viability | Effect on Pro-collagen Type I Production | Effect on MMP-1 Production |

|---|---|---|---|

| This compound | Preventive Activity | Preventive Activity | Preventive Activity |

| Hydrangenol | Potent Preventive Activity | Potent Preventive Activity | Potent Preventive Activity |

| Thunberginol A | Preventive Activity | Preventive Activity | Preventive Activity |

| Thunberginol C | Preventive Activity | Preventive Activity | Preventive Activity |

| 2,3,4′-trihydroxystilbene | Preventive Activity | Preventive Activity | Preventive Activity |

This table summarizes findings from a study on compounds isolated from Hydrangea serrata leaves and their anti-photoaging effects. jst.go.jp

Structure Activity Relationship Sar Studies of Thunberginol F and Its Analogs

Identification of Essential Structural Moieties for Biological Efficacy

Research into Thunberginol F and its related compounds has consistently highlighted the importance of several structural components for their biological effects.

The 3,4-double bond is considered crucial for the potent antiallergic activity of this compound. scilit.comnih.govjst.go.jp Studies comparing this compound with its saturated analog, hydramacrophyllol, have demonstrated that the presence of this double bond significantly enhances its inhibitory effect on histamine (B1213489) release. nih.gov Reduction of this double bond leads to a loss of this bioactivity. This suggests that the rigidity and planarity conferred by the double bond are essential for the molecule's interaction with its biological targets.

The following table summarizes the key structural features of this compound and their impact on its antiallergic activity:

Table 1: Influence of Structural Moieties on the Antiallergic Activity of this compound| Structural Moiety | Importance for Activity | Effect |

|---|---|---|

| 3,4-Double Bond | Essential | Potentiates the inhibitory effect on histamine release. nih.gov |

| 6-Hydroxyl Group | Enhancer | Increases the overall potency of the compound. scilit.comnih.gov |

| Lactone Ring | Important | Integrity is necessary for maintaining biological function. |

Impact of Specific Chemical Derivatizations on Activity Profiles

The synthesis of various derivatives of this compound has provided further insights into its SAR. Chemical modifications at different positions of the molecule have been shown to modulate its activity. For instance, the synthesis of 3'-deoxy-analogs of this compound has been accomplished, allowing for the investigation of the role of the hydroxyl groups on the phenyl ring. nih.gov

Derivatization of the hydroxyl groups, such as through acetylation, can alter the compound's polarity and, consequently, its biological properties. The phenolic hydroxyl groups at the 3' and 4' positions are particularly important for the antioxidant activity of this compound, as they can participate in oxidation-reduction reactions.

Computational Approaches in Structure-Activity Relationship Analysis

In recent years, computational methods have become increasingly valuable in understanding the SAR of natural products like this compound. Molecular docking studies, for example, can predict the binding affinity and interaction patterns of this compound and its analogs with various biological targets. These in silico approaches can help to identify potential protein targets and rationalize the observed biological activities.

Cellular and Molecular Targets of Thunberginol F

Identification of Specific Receptor and Enzyme Interactions

Research into the specific molecular binding partners of Thunberginol F has pointed towards its interaction with enzymes that play a critical role in cellular signaling, particularly within the context of allergic reactions.

Studies have demonstrated that this compound, along with its structural relatives Thunberginol A and B, exhibits notable antiallergic properties by inhibiting degranulation in mast cells. scilit.comnih.gov This process involves the release of enzymes like β-N-acetylhexosaminidase, and the inhibitory action of this compound suggests a direct or indirect interaction with enzymes governing this pathway. nih.gov

While direct receptor binding studies for this compound are limited, research on analogous compounds provides insight into potential targets. For instance, Thunberginol C, a closely related isocoumarin (B1212949), has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This inhibition is achieved through interaction with the peripheral anionic site (PAS) of the enzymes, suggesting a non-competitive mode of action. nih.govmdpi.com Furthermore, molecular docking studies on Thunberginol A have explored its binding affinity with various growth factor receptors, including HER-2, HER-3, and VEGFR-2, which are tyrosine kinase receptors involved in cell proliferation and angiogenesis. innovareacademics.in Another related compound, hydrangenol (B20845), has been shown to inhibit the phosphorylation of VEGFR-2, pointing to a potential allosteric regulation mechanism. tandfonline.com These findings suggest that receptor tyrosine kinases and cholinesterases are plausible, though not yet confirmed, targets for this compound.

| Compound | Target | Type of Interaction | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Enzymes in mast cell degranulation (e.g., β-N-acetylhexosaminidase) | Inhibition | Inhibition of degranulation | nih.gov |

| Thunberginol C | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Non-competitive inhibition (via PAS) | Inhibition of cholinesterase activity | nih.govmdpi.com |

| Hydrangenol | VEGFR-2 | Allosteric Regulation/Inhibition of Phosphorylation | Inhibition of angiogenesis signaling | tandfonline.com |

| Thunberginol A | Growth Factor Receptors (e.g., VEGFR-2, HER-2) | Binding (in silico) | Potential for cancer management | innovareacademics.in |

Modulation of Intracellular Signaling Pathways (e.g., Calcium signaling cascades, inflammatory pathways)

This compound has been shown to significantly modulate key intracellular signaling pathways, particularly those involved in cellular activation and inflammation.

A primary mechanism of action for this compound is its interference with calcium signaling cascades. researchgate.net In studies using rat basophilic leukemia (RBL-2H3) cells, this compound, alongside Thunberginols A and B, effectively inhibited the antigen-induced increase of intracellular free Ca2+ levels. scilit.comnih.govresearchgate.netresearchgate.net This elevation in calcium is a critical step for initiating degranulation and the subsequent release of inflammatory mediators in mast cells. scilit.com Notably, these compounds did not prevent a rise in calcium when induced by the calcium ionophore A23187, which directly transports calcium across the cell membrane. scilit.comnih.gov This crucial finding suggests that this compound acts on a component of the signaling pathway that is upstream of the actual calcium influx or its release from intracellular stores. scilit.com

The modulation of inflammatory pathways is a well-documented effect of this compound. It substantially inhibits the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4), from antigen-stimulated RBL-2H3 cells. scilit.comnih.gov The production of these cytokines is heavily dependent on signaling cascades that are often initiated by receptor activation. While the precise pathway for this compound is still under investigation, studies on the related compounds Thunberginol A and B show inhibition of the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a central component of the Mitogen-Activated Protein Kinase (MAPK) pathway. researchgate.netnih.gov The MAPK pathway is a key regulator of cytokine production, suggesting a likely mechanism for the anti-inflammatory effects of this compound. nih.govtandfonline.com

| Signaling Pathway | Specific Target/Process | Effect of this compound | Cellular Outcome | Reference |

|---|---|---|---|---|

| Calcium Signaling | Antigen-induced intracellular free Ca2+ increase | Inhibition | Suppression of mast cell degranulation | scilit.comresearchgate.netresearchgate.net |

| Inflammatory Pathways | Release of TNF-α and IL-4 | Inhibition | Reduction of pro-inflammatory cytokine release | scilit.comnih.gov |

| MAPK/ERK Pathway (Inferred from related compounds) | Phosphorylation of ERK1/2 | Inhibition | Suppression of downstream inflammatory and proliferative signals | nih.gov |

Gene Expression Regulation Studies Related to this compound Activity

The ability of this compound to modulate signaling pathways has direct consequences on the regulation of gene expression, particularly for genes involved in the inflammatory response.

The observed inhibition of TNF-α and IL-4 release by this compound is directly linked to the downregulation of their respective gene expression. scilit.comnih.gov While studies have not focused exclusively on this compound's effect on mRNA levels, extensive research on the closely related Thunberginol B provides a strong model for its mechanism. Thunberginol B was found to inhibit the mRNA expression of a suite of cytokines in RBL-2H3 cells, including IL-2, IL-3, IL-4, IL-13, and TNF-α. nih.gov

This regulatory effect is mediated through the modulation of transcription factors. Specifically, Thunberginols A and B were shown to inhibit the phosphorylation of c-jun and the expression of c-fos mRNA. researchgate.netnih.gov The proteins c-Jun and c-Fos are components of the Activator Protein-1 (AP-1) transcription factor, which is essential for the expression of many cytokine genes. nih.gov By inhibiting the activation and expression of these components, thunberginols effectively block the transcription of target inflammatory genes. Research on other compounds from the same plant source, such as hydrangenol, further supports this, showing regulation of the mRNA levels of Peroxisome Proliferator-Activated Receptor gamma2 (PPARγ2), Glucose Transporter 4 (GLUT4), and various Matrix Metalloproteinases (MMPs). researchgate.netresearchgate.netcapes.gov.br

| Compound(s) | Regulated Gene/Transcription Factor | Effect | Associated Process | Reference |

|---|---|---|---|---|

| This compound, A, B | TNF-α, IL-4 | Downregulation (inferred from protein release) | Inflammation | scilit.comnih.gov |

| Thunberginol A, B | c-fos mRNA | Inhibition of expression | AP-1 Transcription Factor Regulation | nih.gov |

| Thunberginol B | IL-2, IL-3, IL-13, GM-CSF mRNA | Inhibition of expression | Inflammation, Immune Cell Growth | nih.gov |

| Hydrangenol | PPARγ2, GLUT4 mRNA | Upregulation | Adipogenesis, Glucose Metabolism | researchgate.netresearchgate.net |

| Hydrangenol | MMP-1, MMP-3, IL-6 mRNA | Downregulation | Extracellular Matrix Degradation, Inflammation | researchgate.net |

Characterization of Interactions with Key Cellular Components

The molecular structure of this compound is fundamental to its interactions with cellular components. Its dihydroisocoumarin core features a lactone ring and phenolic hydroxyl groups, which are susceptible to hydrolysis and can participate in various biochemical reactions, including hydrogen bonding with protein targets.

The primary interactions characterized for this compound and its analogs are with proteins involved in signaling cascades. As detailed previously, this includes components of the calcium signaling and MAPK pathways. scilit.comnih.gov The functional consequence of these interactions is the inhibition of enzymatic activity (e.g., kinases) or the modulation of protein conformations that prevents downstream signaling events.

A more detailed characterization of such an interaction comes from studies on Thunberginol C, which binds non-competitively to the peripheral anionic site (PAS) of cholinesterases. nih.govmdpi.com The PAS is a region on the enzyme distinct from the active site, and binding here can allosterically modulate the enzyme's function. This interaction is primarily hydrophobic but can also involve hydrogen bonds with specific amino acid residues like TYR72, TYR124, and TRP286 in AChE. mdpi.com This provides a template for how this compound might interact with specific binding pockets on its own target proteins.

Furthermore, the regulation of transcription factors like AP-1 implies an indirect interaction with the cellular transcriptional machinery. nih.gov By preventing the activation of these factors, this compound effectively blocks their ability to bind to DNA promoter regions and initiate the transcription of specific genes.

Advanced Analytical Methodologies for Thunberginol F Research

Quantitative and Qualitative Phytochemical Analysis Techniques for Thunberginol F

Phytochemical analysis of this compound involves a multi-step process to identify and quantify the compound within its natural source, primarily the processed leaves of Hydrangea macrophylla Seringe var. thunbergii, also known as Hydrangeae Dulcis Folium. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical quantification and preparative isolation of this compound from plant extracts. researchgate.netmdpi.com Reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. This method effectively separates this compound from other related phenolic compounds present in the extract, such as other thunberginols and hydrangenol (B20845). scilit.comresearchgate.net

For quantitative analysis, HPLC systems are typically equipped with a Diode Array Detector (DAD), which allows for the monitoring of elution profiles at multiple wavelengths. colab.ws this compound exhibits a characteristic UV absorption maximum (λₘₐₓ) around 280 nm, corresponding to its aromatic system. acs.org By comparing the peak area of the analyte to that of a certified reference standard, precise quantification in the plant material can be achieved. Studies have utilized this approach to determine the concentration of various constituents in Hydrangea species. mdpi.comcolab.ws

| Parameter | Condition | Reference |

|---|---|---|

| Column | Octadecyl silica (B1680970) (ODS), e.g., YMC D-ODS-7 or C18 | acs.orgresearchgate.net |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) (MeCN) and Water (H₂O) | acs.orgresearchgate.net |

| Example Elution | Isocratic H₂O–MeCN (7:3 v/v) | acs.org |

| Detection | UV-Vis or Diode Array Detector (DAD) at ~280 nm | acs.org |

| Retention Time (t_R) | ~12 minutes (isocratic H₂O–MeCN, 7:3) or ~15.3 minutes (gradient) | acs.orgresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the comprehensive metabolite profiling of plant extracts from which this compound is sourced. researchgate.netresearchgate.net Due to the low volatility of phenolic compounds like this compound, a derivatization step is typically required prior to analysis. This process involves converting the polar hydroxyl groups into more volatile silyl (B83357) ethers, most commonly through reaction with a trimethylsilyl (B98337) (TMS) agent. humanjournals.com

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides detailed mass fragmentation patterns. researchgate.net These patterns act as chemical fingerprints that can be compared against spectral libraries for compound identification. researchgate.net While HPLC is preferred for direct quantification of intact this compound, GC-MS is invaluable for broader metabolomic studies, allowing for the simultaneous identification of a wide range of other metabolites in the extract, including organic acids, sugars, and other phenolics, providing a holistic view of the plant's phytochemical composition. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural elucidation of this compound and for confirming its purity after isolation. scilit.com One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each atom in the molecule.

For this compound, ¹H NMR spectra reveal characteristic signals for the aromatic protons and the vinylic proton of the benzylidene group. acs.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, confirming the complete and detailed structure of the molecule. scilit.comacs.org These advanced techniques were instrumental in originally determining the structures of this compound and its related compounds. nih.gov High-resolution mass spectrometry (HRMS) is used alongside NMR to confirm the elemental composition. scilit.com

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Reference |

|---|---|---|---|

| H-5 | 6.34 | d, J = 2 Hz | acs.org |

| H-7 | 6.44 | d, J = 2 Hz | acs.org |

| H-5' | 7.38 | d, J = 8 Hz | acs.org |

Bioanalytical Methods for Assessing this compound in Complex Biological Matrices

Assessing the concentration of this compound and its potential metabolites in complex biological matrices such as plasma, urine, or tissue homogenates is critical for understanding its pharmacokinetic profile. While specific validated methods for this compound are not widely published, established bioanalytical strategies for related isocoumarins and other phenolic compounds provide a clear framework, predominantly centered on liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org

A typical bioanalytical workflow involves sample preparation to remove interfering substances like proteins and lipids. This can be achieved through protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). Following extraction, the analyte is analyzed using a highly sensitive and selective LC-MS/MS system. Ultra-High Performance Liquid Chromatography (UHPLC) is often preferred for its speed and resolution.

To overcome challenges such as low concentrations and matrix effects, advanced derivatization techniques can be employed. For instance, an isotope-coded equivalent reporter ion assay (iERIA) has been developed for other isocoumarins. acs.orgresearchgate.net This method involves derivatizing the hydroxyl groups with a reagent like dansyl chloride, which improves ionization efficiency and MS detection signals. acs.org Using a stable isotope-labeled version of the derivatization agent (e.g., d6-dansyl chloride) allows for the creation of an internal standard that co-elutes with the analyte, correcting for matrix effects and improving the accuracy and precision of quantification in complex samples like plasma and urine. acs.orgresearchgate.net

Optimization of Extraction and Purification Strategies for Research Purposes

The isolation of this compound from its natural source, Hydrangea macrophylla, is a low-yield process, necessitating optimized and multi-step extraction and purification strategies to obtain the compound in sufficient purity for research. acs.org The yield from dried leaves is reported to be as low as approximately 0.005% w/w. acs.org

The process begins with a crude extraction of the dried, processed leaves, typically using a polar solvent like methanol (B129727) under reflux to efficiently extract a broad range of phenolic compounds. acs.org The resulting methanolic extract is then concentrated and subjected to solvent-solvent partitioning. A common scheme involves partitioning the extract between ethyl acetate (B1210297) and water, which separates compounds based on their polarity. This compound, being moderately polar, concentrates in the ethyl acetate fraction. acs.org

This enriched fraction undergoes several stages of column chromatography for further purification. Techniques reported include:

Adsorbent Chromatography: Using resins like Diaion CHP-20P or Amberlite XAD-16, which separate compounds based on hydrophobic interactions. acs.org

Silica Gel Chromatography: Employing gradients of solvents such as chloroform-methanol to separate compounds based on polarity. acs.org

Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption of the analyte.

Preparative HPLC: The final polishing step, often using a reverse-phase ODS column, to yield highly pure this compound. acs.org

| Step | Method | Purpose | Reference |

|---|---|---|---|

| 1. Crude Extraction | Reflux with methanol (MeOH) | Extracts polar and semi-polar constituents from dried leaves. | acs.org |

| 2. Solvent Partitioning | Partition of concentrated MeOH extract between ethyl acetate (EtOAc) and water. | Enriches this compound in the EtOAc fraction. | acs.org |

| 3. Column Chromatography (Initial) | Diaion CHP-20P or Silica Gel Chromatography | Initial fractionation and removal of major impurities. | acs.org |

| 4. Column Chromatography (Intermediate/Advanced) | Counter-Current Chromatography (CCC) | Further purification without a solid support. | |

| 5. Final Purification | Preparative Reverse-Phase HPLC (e.g., ODS column) | Final polishing step to achieve high purity (>95%). | acs.org |

Comparative Pharmacological and Mechanistic Studies Within the Thunberginol Class

Comparison of Thunberginol F with Other Thunberginols (e.g., Thunberginols A, B, C, D, E, G)

The thunberginol family includes several analogs, such as Thunberginols A, B, C, D, E, and G, which share a common dihydroisocoumarin core but differ in their substitution patterns. nih.govresearchgate.net These structural variations significantly influence their biological potency and mechanistic pathways.

Studies comparing the pharmacological effects of thunberginols have primarily focused on their anti-allergic and antimicrobial properties.

Anti-allergic Activity: Thunberginols A, B, and F have demonstrated potent anti-allergic activity. nih.gov In an in vitro study using the Schultz-Dale reaction in sensitized guinea pig bronchial muscle, Thunberginols A, B, and F exhibited more potent inhibitory effects on bronchial constriction than the well-known anti-allergic agent disodium (B8443419) cromoglycate (DSCG) and other related compounds like phyllodulcin (B192096) and hydrangenol (B20845). nih.govjst.go.jpmendeley.com

Further investigations using rat basophilic leukemia (RBL-2H3) cells showed that Thunberginols A, B, and F substantially inhibit degranulation induced by both antigen and calcium ionophore A23187. nih.govscilit.com They also inhibit the antigen-induced release of key cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4). nih.govscilit.com Among these, Thunberginol B was identified as the most potent inhibitor of degranulation. nih.govscilit.com In a passive cutaneous anaphylaxis (PCA) reaction model in rats, an in vivo measure of type I hypersensitivity, Thunberginol A showed the most potent inhibitory effect. chemfaces.combiocrick.com

Antimicrobial and Other Activities: Thunberginols A, B, and F have also been noted for their antimicrobial activity against various oral bacteria. nih.govjst.go.jp In other assays, Thunberginol C has shown notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. dergipark.org.trresearchgate.net It also possesses anti-stress properties by reducing corticosterone-induced neuronal death. mdpi.com In contrast, a study on aldose reductase, an enzyme implicated in diabetic complications, found that dihydroisocoumarins like Thunberginol C, D, and their glycosides generally lacked inhibitory effects, whereas other compounds from Hydrangea flowers showed significant activity. jst.go.jpjst.go.jp

| Compound | Biological Activity | Key Findings | Source(s) |

|---|---|---|---|

| This compound | Anti-allergic | Potent inhibitor of mast cell degranulation and cytokine (TNF-α, IL-4) release. nih.govscilit.com More potent than phyllodulcin and hydrangenol. nih.govjst.go.jp | nih.govjst.go.jpnih.govscilit.com |

| Thunberginol A | Anti-allergic, Anti-diabetic | Most potent inhibitor of PCA reaction in vivo. chemfaces.combiocrick.com Promotes adipogenesis in 3T3-L1 cells. researchgate.net | chemfaces.combiocrick.comresearchgate.net |

| Thunberginol B | Anti-allergic | Most potent inhibitor of degranulation in RBL-2H3 cells among A, B, and F. nih.govscilit.com | nih.govscilit.com |

| Thunberginol C | Anti-stress, Cholinesterase Inhibition | Inhibits corticosterone-induced neuronal death. mdpi.com Inhibits AChE and BChE. dergipark.org.trresearchgate.net | dergipark.org.trresearchgate.netmdpi.com |

| Thunberginol D | Differentiation Inducing | Showed differentiation-inducing activity against mouse myeloid M1 cells. researchgate.net | researchgate.net |

| Thunberginol G | Differentiation Inducing | Showed differentiation-inducing activity against mouse myeloid M1 cells. researchgate.net | researchgate.net |

The mechanistic studies of thunberginols reveal both shared and distinct pathways of action, largely tied to their structural differences.

Convergence in Anti-allergic Mechanisms: A key point of convergence for the anti-allergic activity of Thunberginols A, B, and F is their ability to modulate calcium signaling in mast cells. nih.gov These compounds were found to inhibit the increase in intracellular free Ca²⁺ levels following antigen stimulation. nih.govscilit.com Since calcium influx is a critical trigger for both degranulation and cytokine production, this represents a common upstream mechanism of action. nih.gov However, they did not inhibit the Ca²⁺ increase when induced by the calcium ionophore A23187, suggesting that their target is upstream of direct calcium entry, likely involving the antigen-receptor signaling cascade. nih.govscilit.com This indicates that these thunberginols inhibit degranulation processes at points both before and after the rise in intracellular calcium. nih.govscilit.com

Divergence based on Structural Features: The divergence in potency among thunberginol analogs highlights the importance of specific structural features. Structure-activity relationship studies have indicated that for potent anti-degranulation activity, the 3,4-double bond in the dihydroisocoumarin structure is essential. nih.govscilit.com Furthermore, the presence of a 6-hydroxyl group and an intact lactone ring enhances this activity. nih.govscilit.com Thunberginol A, for instance, possesses an isocoumarin (B1212949) structure (a double bond between C3 and C4), which distinguishes it from dihydroisocoumarins like hydrangenol and may contribute to its potent activities. researchgate.net

In other contexts, mechanisms diverge more significantly. Thunberginol C's ability to inhibit corticosterone-induced neuronal death and reduce plasma TNF-α levels points to a mechanism involving the modulation of stress hormone pathways and neuroinflammation, a property not extensively characterized for this compound. mdpi.comresearchgate.net Meanwhile, hydrangenol, a related dihydroisocoumarin, has been shown to suppress inflammation by inhibiting NF-κB activation and stimulating the Nrf2-mediated HO-1 signaling pathway, a mechanism that may be shared by some thunberginols but requires further comparative investigation. chemfaces.combiocrick.com

Comparative Analyses with Other Structurally Related Natural Products from Hydrangea macrophylla (e.g., Phyllodulcin, Hydrangenol)

Hydrangea macrophylla produces other well-known dihydroisocoumarins, such as phyllodulcin (a sweetener) and hydrangenol, which serve as important benchmarks for evaluating the activity of this compound.

In comparative studies on anti-allergic effects, Thunberginols A, B, and F consistently demonstrate superior potency to both phyllodulcin and hydrangenol. nih.govjst.go.jpnih.gov While phyllodulcin and hydrangenol do show significant inhibition of antigen-induced degranulation, their effects are weaker than those of the thunberginols. nih.govscilit.com Similarly, in the in vivo PCA reaction test, this compound and hydrangenol significantly inhibited the allergic reaction, whereas phyllodulcin was inactive. chemfaces.combiocrick.com

Mechanistically, hydrangenol has been studied more extensively for its anti-inflammatory and anti-angiogenic effects. It has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglial cells by suppressing the NF-κB pathway. biocrick.com It also impedes vascular endothelial growth factor (VEGF)-stimulated angiogenesis by arresting the cell cycle and inhibiting VEGFR-2 signaling pathways. bwise.kr While this compound shares anti-inflammatory properties through the inhibition of cytokine release, whether it acts via the same NF-κB or VEGFR-2 pathways as hydrangenol has not been fully elucidated.

A study on adipogenesis in 3T3-L1 cells found that hydrangenol and thunberginol A promoted the process, suggesting a potential role in metabolic regulation, while phyllodulcin had a similar but slightly varied effect. researchgate.net Hydrangenol was found to increase the expression of adiponectin and PPARγ2, key regulators of glucose metabolism and insulin (B600854) sensitivity. researchgate.netcapes.gov.br This highlights a different therapeutic dimension where hydrangenol and Thunberginol A show activity, which may or may not be shared by this compound.

| Compound | Activity Compared to this compound | Mechanism of Action | Source(s) |

|---|---|---|---|

| Phyllodulcin | Weaker anti-allergic activity. nih.gov Inactive in PCA reaction. chemfaces.com | Shows some inhibition of degranulation but is less potent. nih.gov | nih.govchemfaces.com |

| Hydrangenol | Weaker anti-allergic activity. nih.gov Active in PCA reaction. chemfaces.com | Inhibits NF-κB and activates Nrf2/HO-1 pathway (anti-inflammatory). chemfaces.combiocrick.com Inhibits VEGFR-2 signaling (anti-angiogenic). bwise.kr Promotes adipogenesis via PPARγ2. researchgate.net | nih.govchemfaces.combiocrick.comresearchgate.netbwise.kr |

Future Perspectives and Emerging Research Avenues for Thunberginol F

Elucidation of Underexplored Biological Activities and Their Underlying Mechanisms

While initial studies have highlighted the antiallergic and antimicrobial properties of Thunberginol F, a vast landscape of its potential biological activities remains to be charted. nih.gov Future research will likely delve into its effects on other physiological and pathological processes. For instance, related compounds from Hydrangea macrophylla have shown potential in managing diabetes by influencing adipogenesis and glucose metabolism, suggesting a possible avenue for investigating this compound. researchgate.net Preliminary studies have also indicated that this compound may possess anti-photoaging properties, presenting another exciting area for in-depth mechanistic studies. jst.go.jpmdpi.com

Understanding the precise molecular mechanisms that underpin the observed biological effects is a critical next step. For its established antiallergic activity, research has shown that this compound can inhibit the degranulation of mast cells and the release of pro-inflammatory cytokines like TNF-alpha and IL-4. researchgate.netnih.gov It is suggested that the compound may interfere with intracellular calcium level increases, a crucial step in the degranulation process. researchgate.netresearchgate.netnih.gov Future investigations will need to pinpoint the specific signaling pathways and molecular targets involved. The structural features essential for its activity, such as the 3,4-double bond and the lactone ring, have been noted as important for the potent effects of related thunberginols. researchgate.netnih.gov

Exploration of Novel Synthetic Routes and Bio-inspired Synthesis Strategies

The natural isolation of this compound from plant sources can be a limiting factor for large-scale studies and potential therapeutic development. Therefore, the exploration of novel and efficient synthetic routes is a significant area of future research. Existing synthetic strategies have utilized methods like palladium-catalyzed carbonylation and intramolecular O-enolate acylation. Other approaches for synthesizing related isocoumarin (B1212949) skeletons include the annulation of internal alkynes, electrophilic cyclization, and copper-catalyzed cascade reactions. acs.org

Bio-inspired synthesis, which mimics the natural biosynthetic pathways of the compound, offers a promising and potentially more sustainable approach. The biosynthesis of related compounds in Hydrangea is thought to involve the phenylpropanoid pathway, with precursors like resveratrol (B1683913) being implicated. uni-halle.debiorxiv.org Understanding the enzymes and intermediates in the natural production of this compound could pave the way for developing biocatalytic or chemoenzymatic synthetic strategies. uni-halle.debiorxiv.org These methods could offer advantages in terms of stereoselectivity and reduced environmental impact.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Comprehensive Mechanistic Studies

To gain a holistic understanding of how this compound interacts with biological systems, the application of "omics" technologies is indispensable. ntu.edu.sg Proteomics, the large-scale study of proteins, can identify the specific proteins that bind to or are modulated by this compound, revealing its direct targets and the downstream signaling cascades it affects.

Metabolomics, which analyzes the complete set of metabolites in a biological sample, can provide a snapshot of the metabolic changes induced by the compound. frontiersin.orgnih.gov This can help to elucidate its mechanism of action and identify potential biomarkers of its activity. For example, metabolomics has been used to study the effects of plant extracts containing related compounds, revealing impacts on pathways like lipid and bile acid metabolism. frontiersin.org Integrating data from proteomics, metabolomics, and transcriptomics (the study of RNA transcripts) will be crucial for constructing a comprehensive picture of the cellular and physiological responses to this compound. biorxiv.orgntu.edu.sg

Development of Advanced In Vitro and In Vivo Research Models for Mechanistic Investigations

The development and use of more sophisticated research models are essential for accurately predicting the effects of this compound in humans. Advanced in vitro models, such as 3D cell cultures, organoids, and microfluidic "organ-on-a-chip" systems, can more closely mimic the complexity of human tissues and organs compared to traditional 2D cell cultures. jst.go.jp These models would allow for more detailed and physiologically relevant investigations into the compound's mechanisms of action.

In the realm of in vivo research, the use of model organisms like zebrafish offers several advantages. mdpi.com Zebrafish are genetically similar to humans and their transparent embryos allow for real-time imaging of developmental and disease processes, making them a powerful tool for studying the biological effects and potential toxicity of compounds like this compound. mdpi.com Animal models of specific diseases, such as stress-induced anxiety or diabetes, will also be instrumental in evaluating the therapeutic potential of this compound and understanding its effects in a whole-organism context. mdpi.comnih.gov

Role of this compound in Fundamental Biological Research and its Potential as a Chemical Probe

Beyond its potential therapeutic applications, this compound could serve as a valuable tool in fundamental biological research. As a "chemical probe," it can be used to selectively modulate the activity of specific proteins or pathways, allowing researchers to dissect complex biological processes. researchgate.net For example, its ability to interfere with specific signaling events in mast cells could be leveraged to study the intricate mechanisms of allergic responses. nih.gov

By understanding the precise molecular targets of this compound, scientists can use it to explore the roles of these targets in various cellular functions and disease states. This could lead to new discoveries in areas far beyond the initially identified activities of the compound. The development of derivatives and analogs of this compound could further expand its utility as a chemical probe, providing a toolkit of molecules with varying potencies and selectivities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.